

Spectroscopic Analysis of 4-Methyl-4-penten-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-4-penten-1-OL

Cat. No.: B1583634

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This guide provides a comprehensive analysis of the spectroscopic data for **4-Methyl-4-penten-1-ol**, a valuable intermediate in organic synthesis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the interpretation of predicted Nuclear Magnetic Resonance (NMR) spectra, experimental Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided.

Data Presentation

The spectroscopic data for **4-Methyl-4-penten-1-ol** is summarized in the following tables. It is important to note that the ^1H and ^{13}C NMR data are predicted values, as experimental spectra for this specific compound are not readily available in public databases. The mass spectrometry and infrared spectroscopy data are based on experimental findings.

Table 1: Predicted ^1H NMR Spectral Data of **4-Methyl-4-penten-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.72	s	2H	=CH ₂
~3.65	t	2H	-CH ₂ -OH
~2.08	t	2H	=C-CH ₂ -
~1.73	s	3H	=C-CH ₃
~1.65	s (broad)	1H	-OH
~1.78	m	2H	-CH ₂ -CH ₂ OH

Note: Predicted using NMRDB.org. The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data of **4-Methyl-4-penten-1-ol**

Chemical Shift (δ) ppm	Assignment
~145.5	=C(CH ₃) ₂
~110.3	=CH ₂
~62.7	-CH ₂ -OH
~38.4	=C-CH ₂ -
~30.6	-CH ₂ -CH ₂ OH
~22.6	=C-CH ₃

Note: Predicted using NMRDB.org.

Table 3: Mass Spectrometry Data of **4-Methyl-4-penten-1-ol**[\[1\]](#)

m/z	Relative Intensity	Fragmentation
100	Low	[M] ⁺ (Molecular Ion)
85	High	[M - CH ₃] ⁺
68	Moderate	[M - H ₂ O] ⁺
55	High	[C ₄ H ₇] ⁺
43	High	[C ₃ H ₇] ⁺

Source: PubChem.[\[1\]](#)

Table 4: Infrared (IR) Spectroscopy Data of **4-Methyl-4-penten-1-ol**[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3330	Broad, Strong	O-H stretch
3075	Medium	=C-H stretch
2925	Strong	C-H stretch (sp ³)
1650	Medium	C=C stretch
1440	Medium	C-H bend
1050	Strong	C-O stretch
890	Strong	=CH ₂ bend (out-of-plane)

Source: PubChem.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Methyl-4-penten-1-ol** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - The spectral width should cover the expected range of proton chemical shifts (typically 0-12 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a 30° pulse width, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - The spectral width should encompass the full range of carbon chemical shifts (typically 0-220 ppm).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like **4-Methyl-4-penten-1-ol**.
- **Ionization:** Employ Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
- **Data Analysis:**
 - Identify the molecular ion peak ($[M]^+$) to determine the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

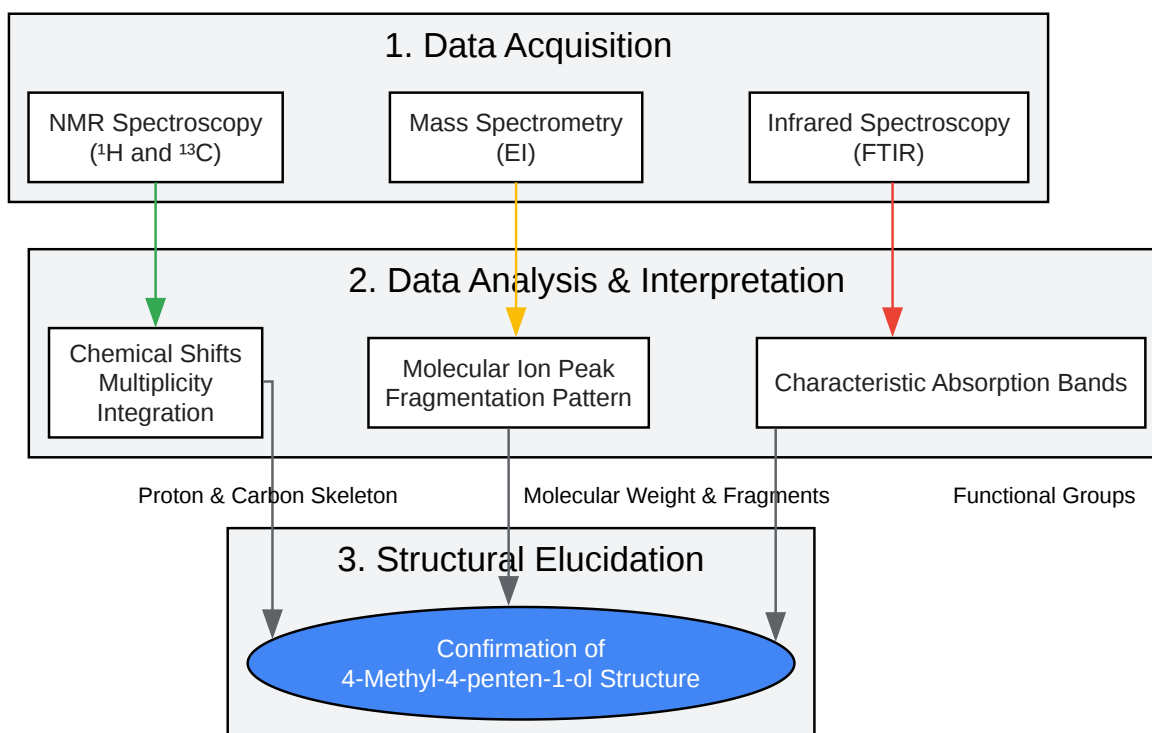
Methodology:

- **Sample Preparation:** For a liquid sample like **4-Methyl-4-penten-1-ol**, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over the typical mid-IR range ($4000\text{--}400\text{ cm}^{-1}$).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the different functional groups in the molecule (e.g., O-H, C=C, C-O).

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic data analysis of **4-Methyl-4-penten-1-ol**.



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References

- 1. acdlabs.com [acdlabs.com]
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